molecular formula C19H21N3O4 B15026935 N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[(6-nitroquinolin-8-yl)oxy]acetamide

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[(6-nitroquinolin-8-yl)oxy]acetamide

Cat. No.: B15026935
M. Wt: 355.4 g/mol
InChI Key: SFDVAWBJNUOKNP-UHFFFAOYSA-N
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Description

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[(6-nitroquinolin-8-yl)oxy]acetamide: is a synthetic organic compound that features a unique structure combining a cyclohexene ring, a quinoline moiety, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[(6-nitroquinolin-8-yl)oxy]acetamide typically involves multiple steps:

    Formation of the Cyclohexene Derivative: The starting material, cyclohexene, undergoes a reaction with an appropriate alkylating agent to introduce the ethyl group at the 1-position.

    Quinoline Derivative Synthesis: The quinoline moiety is synthesized separately, often starting from aniline derivatives through a series of nitration, reduction, and cyclization reactions.

    Coupling Reaction: The cyclohexene derivative is then coupled with the quinoline derivative using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Acetamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of epoxides or diols.

    Reduction: Reduction reactions can target the nitro group on the quinoline moiety, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide group.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as triethylamine (TEA).

Major Products

    Oxidation: Epoxides, diols.

    Reduction: Amines.

    Substitution: Substituted amides or thioamides.

Scientific Research Applications

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[(6-nitroquinolin-8-yl)oxy]acetamide has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features that may interact with biological targets.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: Its structural properties may be useful in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[(6-nitroquinolin-8-yl)oxy]acetamide involves its interaction with molecular targets such as enzymes or receptors. The quinoline moiety can intercalate with DNA, while the nitro group may undergo bioreduction to form reactive intermediates that can modify biological macromolecules. The cyclohexene and acetamide groups contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide
  • 1-(1-cyclohexen-1-yl)ethanone
  • 2-(cyclohex-1-en-1-yl)ethylamine

Uniqueness

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[(6-nitroquinolin-8-yl)oxy]acetamide is unique due to the presence of the nitroquinoline moiety, which imparts distinct electronic and steric properties. This makes it potentially more reactive and versatile in various chemical and biological applications compared to its analogs.

Properties

Molecular Formula

C19H21N3O4

Molecular Weight

355.4 g/mol

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2-(6-nitroquinolin-8-yl)oxyacetamide

InChI

InChI=1S/C19H21N3O4/c23-18(20-10-8-14-5-2-1-3-6-14)13-26-17-12-16(22(24)25)11-15-7-4-9-21-19(15)17/h4-5,7,9,11-12H,1-3,6,8,10,13H2,(H,20,23)

InChI Key

SFDVAWBJNUOKNP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)CCNC(=O)COC2=C3C(=CC(=C2)[N+](=O)[O-])C=CC=N3

Origin of Product

United States

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